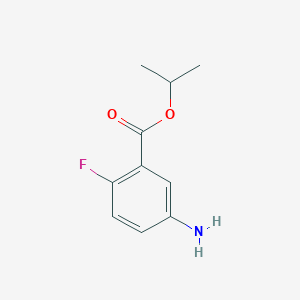

Isopropyl 5-amino-2-fluorobenzoate

Vue d'ensemble

Description

Isopropyl 5-amino-2-fluorobenzoate is a synthetic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.209 . It is used for research purposes.

Synthesis Analysis

The synthesis of this compound involves suspending the compound (2.48 g, 12.6 mmol) in 60 ml absolute ethanol. Under nitrogen, 2-bromo-1-cyclopropylethanone is added, followed by N-methylmorpholine (4.17 ml, 37.8 mmol) .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H12FNO2 .Chemical Reactions Analysis

In a chemical reaction, this compound (2.48 g, 12.6 mmol) was suspended in 60 ml absolute ethanol. With stirring under nitrogen, 2-bromo-1-cyclopropylethanone was added, followed by N-methylmorpholine (4.17 ml, 37.8 mmol) .Applications De Recherche Scientifique

Antitumor Activities

- Fluorinated Benzothiazoles : A study highlights the synthesis of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against sensitive human breast MCF-7 and MDA 468 cell lines. These compounds are being explored for pharmaceutical and preclinical development due to their broad-spectrum antitumor properties (Hutchinson et al., 2001).

Fluorescent Detection

- Dual Fluorescent Detection : Research on carbazolone substituted 2-aminobenzamides for Zn2+/Cd2+ ions detection showcases the transformation from “off–on” to “on–off” molecular switches by altering the substitution position of the fluorophore. This unique property facilitates specific and selective fluorescent probes for detecting these ions (Xu et al., 2014).

Synthesis of Novel Compounds

Amino Acid Ester Derivatives : The creation of amino acid ester derivatives containing 5-fluorouracil showcases a potential for increased inhibitory effects against certain cancer cells, indicating an innovative approach to enhancing the efficacy of known antitumor agents (Xiong et al., 2009).

Organocatalytic Asymmetric Synthesis : A study outlines a one-pot sequential conjugate addition/dearomative fluorination of isoxazol-5(4H)-ones, leading to the synthesis of chiral fluorinated isoxazol-5(4H)-ones. This method represents a significant advancement in the development of compounds with potential medicinal properties (Meng et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

propan-2-yl 5-amino-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIUEGRXBDIXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2564697.png)

![(5R)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride](/img/structure/B2564699.png)

![N1-(3,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2564701.png)

![1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2564706.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2564716.png)

![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2564718.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2564719.png)

![N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2564720.png)